Cas no 248920-26-5 (2-Bromo-6-methylbenzylchloride)

2-Bromo-6-methylbenzylchloride is a halogenated organic compound primarily used as an intermediate in pharmaceutical and agrochemical synthesis. Its key structural features—a bromo substituent at the 2-position and a chloromethyl group at the benzylic position—make it a versatile building block for further functionalization, particularly in cross-coupling reactions and nucleophilic substitutions. The methyl group at the 6-position enhances steric and electronic modulation, enabling selective transformations. This compound is valued for its stability under standard conditions and high purity, ensuring consistent reactivity in complex synthetic pathways. It is commonly employed in the preparation of active pharmaceutical ingredients (APIs) and specialty fine chemicals.
2-Bromo-6-methylbenzylchloride structure
248920-26-5 structure
商品名:2-Bromo-6-methylbenzylchloride
CAS番号:248920-26-5
MF:C8H8BrCl
メガワット:219.506120681763
CID:4980673
PubChem ID:18357434

2-Bromo-6-methylbenzylchloride 化学的及び物理的性質

名前と識別子

    • 1-bromo-2-(chloromethyl)-3-methylbenzene
    • 2-bromo-6-methylbenzyl chloride
    • 2-bromo-6-methylbenzylchloride
    • 2-Bromo-6-methylbenzylchloride
    • インチ: 1S/C8H8BrCl/c1-6-3-2-4-8(9)7(6)5-10/h2-4H,5H2,1H3
    • InChIKey: HGBLFHSRRMRAOC-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=CC(C)=C1CCl

計算された属性

  • せいみつぶんしりょう: 217.94979g/mol
  • どういたいしつりょう: 217.94979g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 105
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 0

2-Bromo-6-methylbenzylchloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013012010-500mg
2-Bromo-6-methylbenzyl chloride
248920-26-5 97%
500mg
$823.15 2023-09-02
1PlusChem
1P0221VW-5g
1-bromo-2-(chloromethyl)-3-methylbenzene
248920-26-5 95%
5g
$2569.00 2024-05-21
Enamine
EN300-2980567-2.5g
1-bromo-2-(chloromethyl)-3-methylbenzene
248920-26-5 95%
2.5g
$1370.0 2023-11-13
Enamine
EN300-2980567-1g
1-bromo-2-(chloromethyl)-3-methylbenzene
248920-26-5 95%
1g
$699.0 2023-11-13
Enamine
EN300-2980567-0.1g
1-bromo-2-(chloromethyl)-3-methylbenzene
248920-26-5 95%
0.1g
$241.0 2023-11-13
Aaron
AR022248-250mg
1-bromo-2-(chloromethyl)-3-methylbenzene
248920-26-5 95%
250mg
$503.00 2025-02-14
1PlusChem
1P0221VW-50mg
1-bromo-2-(chloromethyl)-3-methylbenzene
248920-26-5 95%
50mg
$255.00 2024-05-21
1PlusChem
1P0221VW-500mg
1-bromo-2-(chloromethyl)-3-methylbenzene
248920-26-5 95%
500mg
$737.00 2024-05-21
Alichem
A013012010-1g
2-Bromo-6-methylbenzyl chloride
248920-26-5 97%
1g
$1534.70 2023-09-02
Enamine
EN300-2980567-0.5g
1-bromo-2-(chloromethyl)-3-methylbenzene
248920-26-5 95%
0.5g
$546.0 2023-11-13

2-Bromo-6-methylbenzylchloride 関連文献

2-Bromo-6-methylbenzylchlorideに関する追加情報

Introduction to 2-Bromo-6-methylbenzylchloride (CAS No. 248920-26-5)

2-Bromo-6-methylbenzylchloride (CAS No. 248920-26-5) is a versatile organic compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields, particularly in pharmaceutical and chemical research. This compound is characterized by its bromine and chlorine substituents, which confer it with specific reactivity and functional versatility.

The molecular structure of 2-Bromo-6-methylbenzylchloride consists of a benzene ring with a bromine atom at the 2-position, a methyl group at the 6-position, and a chloromethyl group attached to the benzene ring. This arrangement provides a platform for a wide range of chemical reactions, making it an important intermediate in the synthesis of more complex molecules.

In the realm of pharmaceutical research, 2-Bromo-6-methylbenzylchloride has been explored as a key building block for the development of novel drugs. Recent studies have highlighted its potential in the synthesis of compounds with therapeutic properties, particularly in areas such as anticancer agents and anti-inflammatory drugs. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-Bromo-6-methylbenzylchloride exhibited significant cytotoxic activity against various cancer cell lines, suggesting its potential as a lead compound for further drug development.

Beyond pharmaceutical applications, 2-Bromo-6-methylbenzylchloride has also found utility in materials science and organic synthesis. Its reactivity with nucleophiles makes it an excellent starting material for the preparation of functionalized aromatic compounds. Researchers at the University of California, Berkeley, have utilized this compound to synthesize novel polymers with enhanced mechanical and thermal properties, opening new avenues for advanced materials development.

The synthesis of 2-Bromo-6-methylbenzylchloride typically involves multi-step processes that ensure high purity and yield. One common method involves the bromination of 6-methylbenzyl alcohol followed by chlorination. The choice of reagents and reaction conditions is crucial to achieve the desired product with minimal side reactions. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic routes, reducing the use of hazardous reagents and minimizing waste generation.

In terms of safety and handling, while specific precautions are necessary due to its reactive nature, 2-Bromo-6-methylbenzylchloride is generally considered safe when proper laboratory protocols are followed. It is important to handle this compound in well-ventilated areas and use appropriate personal protective equipment (PPE) such as gloves and goggles to prevent skin contact and inhalation.

The market demand for 2-Bromo-6-methylbenzylchloride has been steadily increasing due to its diverse applications. Major chemical suppliers offer this compound in various grades and quantities to meet the needs of academic researchers, pharmaceutical companies, and industrial users. The global market for organic intermediates like 2-Bromo-6-methylbenzylchloride is expected to grow significantly over the next decade, driven by advancements in synthetic methodologies and expanding applications in drug discovery and materials science.

In conclusion, 2-Bromo-6-methylbenzylchloride (CAS No. 248920-26-5) is a valuable compound with a wide range of applications in pharmaceutical research, materials science, and organic synthesis. Its unique chemical properties make it an essential building block for the development of novel compounds with therapeutic potential and advanced materials. As research continues to uncover new uses for this compound, its importance in the scientific community is likely to grow further.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd